molecular formula C15H11ClN2O2 B2489718 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol CAS No. 890634-37-4

4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol

Cat. No. B2489718
CAS RN: 890634-37-4
M. Wt: 286.72
InChI Key: LPHHFJGUUOZXBF-UHFFFAOYSA-N
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Description

The compound “4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol” is a complex organic molecule that contains a pyrazole ring and a benzene ring, both substituted with various functional groups . Pyrazole is a heterocyclic compound, and benzene is an aromatic hydrocarbon. The presence of the hydroxyl (-OH) groups suggests that this compound might have some degree of polarity and could participate in hydrogen bonding .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the aromatic rings. The electron-donating hydroxyl groups and the electron-withdrawing chloro group could create interesting electronic effects within the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of chemical reactions. For example, the hydroxyl groups could potentially be involved in condensation reactions, and the aromatic rings could participate in electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar hydroxyl groups could make it somewhat soluble in polar solvents like water, while the aromatic rings would likely make it soluble in nonpolar solvents .

Scientific Research Applications

Cancer Treatment

The 1,3,4-oxadiazole scaffold has gained attention for its potential in cancer therapy. Researchers have modified this scaffold to enhance cytotoxicity against malignant cells. These modifications, when combined with outstanding oxadiazole scaffolds, selectively interact with nucleic acids, enzymes, and globular proteins. The antiproliferative effects involve inhibiting growth factors, enzymes, and kinases. Various 1,3,4-oxadiazole conjugates have been tested on different cancer cell lines, demonstrating their potential in targeting specific biological pathways associated with cancer cell proliferation .

Antibacterial Activity

The 1,3,4-oxadiazole scaffold is commercially available in several drugs, including Furamizole, which exhibits potent antibacterial activity. This compound’s structural modifications contribute to its effectiveness against bacterial infections .

Antiarrhythmic Properties

Nesapidil, another derivative of the 1,3,4-oxadiazole scaffold, possesses antiarrhythmic activity. Its unique structure contributes to its therapeutic effects in managing irregular heart rhythms .

Antiviral Potential

Raltegravir, an antiviral drug, contains the 1,3,4-oxadiazole moiety. This scaffold plays a crucial role in inhibiting viral replication, making it valuable in antiretroviral therapy .

Antihypertensive Agent

Tiodazosin, which includes the 1,3,4-oxadiazole ring, acts as an antihypertensive agent. Its mechanism of action involves modulating blood pressure by targeting specific receptors .

Antileishmanial and Antimalarial Activities

Certain derivatives of the 1,3,4-oxadiazole scaffold exhibit promising antileishmanial and antimalarial properties. For example, bis-[N,N-dimethylaminomethylene-4-(3-(4-methylphenyl)-4-(hydrazonomethylene)-1H-pyrazole-1-yl)benzenesulfonamide] demonstrated significant antimalarial effects against Plasmodium berghei-infected mice .

Future Directions

Future research could involve studying the compound’s potential uses, such as its possible medicinal properties or its potential as a building block for more complex molecules .

properties

IUPAC Name

4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c16-10-3-1-9(2-4-10)13-8-14(18-17-13)12-6-5-11(19)7-15(12)20/h1-8,19-20H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHHFJGUUOZXBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)C3=C(C=C(C=C3)O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]benzene-1,3-diol

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